1,7-Naphthalenediol, 6-(hydroxymethyl)-
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Overview
Description
1,7-Naphthalenediol, 6-(hydroxymethyl)- is an organic compound with the molecular formula C11H10O3. It is a derivative of naphthalene, featuring hydroxyl groups at the 1 and 7 positions and a hydroxymethyl group at the 6 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenediol, 6-(hydroxymethyl)- typically involves multi-step organic reactions. One common method includes the hydroxylation of naphthalene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthalenediol, 6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
1,7-Naphthalenediol, 6-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-Naphthalenediol, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Naphthalenediol
- 1,8-Naphthalenediol
- 2,7-Naphthalenediol
- 2,3-Naphthalenediol
Uniqueness
1,7-Naphthalenediol, 6-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group at the 6 position, which imparts distinct chemical properties and reactivity compared to other naphthalenediols.
Properties
IUPAC Name |
6-(hydroxymethyl)naphthalene-1,7-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-6-8-4-7-2-1-3-10(13)9(7)5-11(8)14/h1-5,12-14H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCARUNVWBWVAJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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